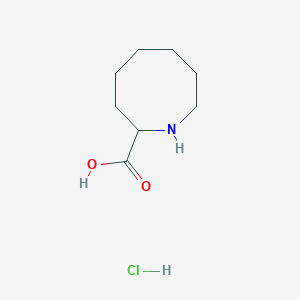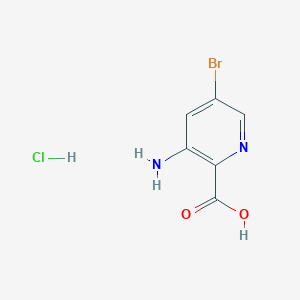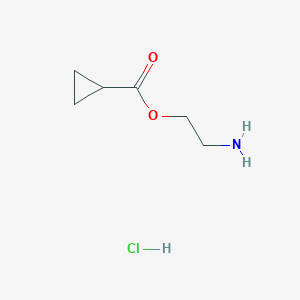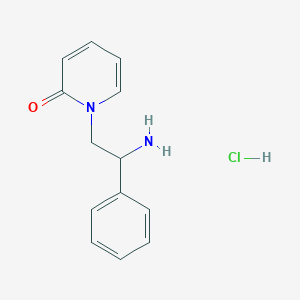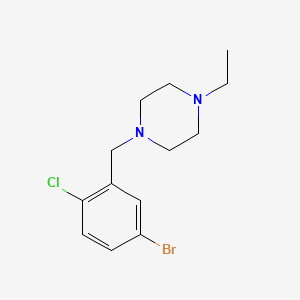![molecular formula C6H9BrN4O2 B1529100 [3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid CAS No. 1674390-10-3](/img/structure/B1529100.png)
[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid
Descripción general
Descripción
[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid, also known as BDTAA, is a synthetic organic compound of the triazole family. BDTAA is a colorless, odorless, and tasteless compound that has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. BDTAA has been used in a variety of research applications, including the synthesis of a range of organic compounds, the study of enzyme-catalyzed reactions, and the investigation of the biochemical and physiological effects of BDTAA.
Aplicaciones Científicas De Investigación
Organic Synthesis: Building Blocks for Chemical Reactions
The triazole ring present in this compound is a versatile moiety in organic synthesis. It can act as a building block for various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is widely applied in creating carbon-carbon bonds, essential in synthesizing pharmaceuticals, polymers, and other complex organic molecules.
Medicinal Chemistry: Drug Design and Development
Triazoles, such as the one in this compound, are known for their significant biological properties. They have been utilized in drug design due to their antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This makes them valuable in developing new therapeutic agents with a broad range of applications.
Catalysis: Protodeboronation of Boronic Esters
This compound can be used in the protodeboronation of pinacol boronic esters, a process valuable for formal anti-Markovnikov hydromethylation of alkenes . This transformation is crucial for modifying molecular structures in the synthesis of complex organic compounds, including natural products and potential drug molecules.
Organocatalysis: Accelerating Chemical Reactions
Triazoles are known to facilitate organocatalytic reactions, which are chemical reactions accelerated by small organic molecules. The triazole in this compound could potentially be used to catalyze various organic transformations, making chemical processes more efficient and sustainable .
Propiedades
IUPAC Name |
2-[3-bromo-5-(dimethylamino)-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O2/c1-10(2)6-8-5(7)9-11(6)3-4(12)13/h3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFSMZVXNEHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NN1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190447 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid | |
CAS RN |
1674390-10-3 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-(dimethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



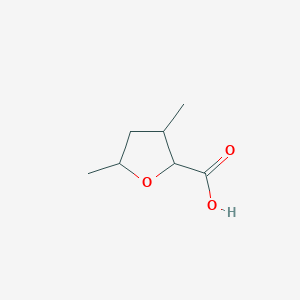
![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)

